![molecular formula C32H38O2 B13670836 (S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13670836.png)
(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol is a chiral binaphthol derivative. This compound is known for its unique structural properties, which make it an important molecule in various fields of scientific research, including organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethylbutyraldehyde from t-butyl chloride and vinyl acetate through a catalytic reaction.
Formation of Intermediate: The intermediate 1-chloro-3,3-dimethylbutyl acetate is hydrolyzed and disproportionated under controlled temperature conditions (100-110°C) using catalysts such as aluminum trichloride, p-toluenesulfonic acid, or ferric chloride.
Final Product: The final step involves the coupling of the intermediate with 1,1’-binaphthalene-2,2’-diol to form (S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted binaphthol derivatives.
Aplicaciones Científicas De Investigación
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol has several applications in scientific research:
Organic Synthesis: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Catalysis: The compound serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: It is used in the development of advanced materials with specific optical and electronic properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of (S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles to facilitate various chemical transformations. The pathways involved include coordination with transition metals and activation of substrates through chiral induction.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol is unique due to its specific chiral centers and bulky substituents, which provide steric hindrance and enhance its selectivity in catalytic reactions. This makes it a valuable compound in asymmetric synthesis compared to other binaphthol derivatives.
Propiedades
Fórmula molecular |
C32H38O2 |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
3-(3,3-dimethylbutyl)-1-[3-(3,3-dimethylbutyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C32H38O2/c1-31(2,3)17-15-23-19-21-11-7-9-13-25(21)27(29(23)33)28-26-14-10-8-12-22(26)20-24(30(28)34)16-18-32(4,5)6/h7-14,19-20,33-34H,15-18H2,1-6H3 |
Clave InChI |
JQBPPZJSAAUVIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCC1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)CCC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


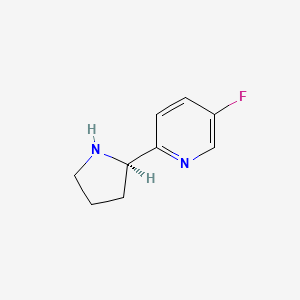
![[|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc](/img/structure/B13670757.png)
![6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13670761.png)

![8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13670784.png)
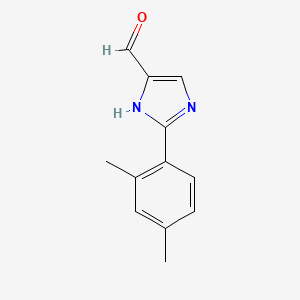
![7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13670801.png)
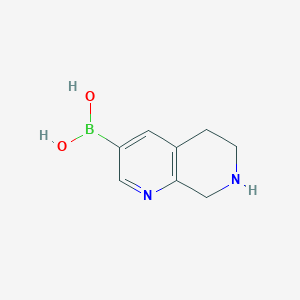
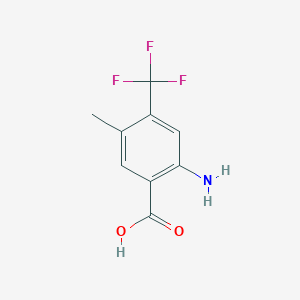
![3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13670823.png)

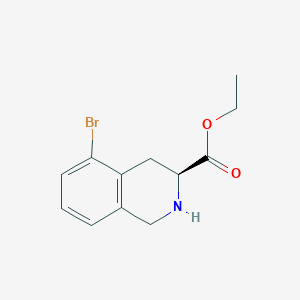
![2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B13670843.png)
![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)
